molecular formula C15H13N3O3S2 B2686653 (Z)-5-(3,4-dimethoxybenzylidene)-2-imino-3-(thiazol-2-yl)thiazolidin-4-one CAS No. 1164460-74-5

(Z)-5-(3,4-dimethoxybenzylidene)-2-imino-3-(thiazol-2-yl)thiazolidin-4-one

Cat. No.: B2686653
CAS No.: 1164460-74-5
M. Wt: 347.41
InChI Key: WEDLBIIPKYTHPW-PPDFBGJRSA-N
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Description

(Z)-5-(3,4-dimethoxybenzylidene)-2-imino-3-(thiazol-2-yl)thiazolidin-4-one is a synthetic organic compound that belongs to the thiazolidinone class. This compound is characterized by the presence of a thiazolidinone ring, which is a five-membered ring containing both sulfur and nitrogen atoms. The compound also features a benzylidene group substituted with methoxy groups at the 3 and 4 positions, and an imino group attached to the thiazolidinone ring. The (Z)-configuration indicates the specific geometric arrangement of the substituents around the double bond.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-5-(3,4-dimethoxybenzylidene)-2-imino-3-(thiazol-2-yl)thiazolidin-4-one typically involves the condensation of 3,4-dimethoxybenzaldehyde with thiosemicarbazide to form the corresponding thiosemicarbazone. This intermediate is then cyclized with 2-bromoacetylthiazole under basic conditions to yield the target compound. The reaction conditions often include the use of solvents such as ethanol or methanol and a base like sodium hydroxide or potassium carbonate.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields, using industrial-grade solvents and reagents, and implementing purification techniques such as recrystallization or chromatography to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(Z)-5-(3,4-dimethoxybenzylidene)-2-imino-3-(thiazol-2-yl)thiazolidin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the imino group to an amine.

    Substitution: The methoxy groups on the benzylidene ring can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted benzylidene derivatives.

Scientific Research Applications

Chemistry

In chemistry, (Z)-5-(3,4-dimethoxybenzylidene)-2-imino-3-(thiazol-2-yl)thiazolidin-4-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology

In biological research, this compound has been studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties. Its ability to interact with various biological targets makes it a valuable compound for drug discovery and development.

Medicine

In medicine, the compound’s potential therapeutic effects are of interest. Studies have investigated its use as a lead compound for the development of new drugs targeting specific diseases, such as cancer and infectious diseases.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings with enhanced durability or resistance to microbial growth.

Mechanism of Action

The mechanism of action of (Z)-5-(3,4-dimethoxybenzylidene)-2-imino-3-(thiazol-2-yl)thiazolidin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. For example, its antimicrobial activity may result from the inhibition of key enzymes involved in bacterial cell wall synthesis, while its anticancer effects could be due to the induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    Thiazolidinones: Compounds with a similar thiazolidinone core structure.

    Benzylidene Derivatives: Compounds with benzylidene groups substituted with various functional groups.

    Imino Derivatives: Compounds containing imino groups attached to different ring systems.

Uniqueness

(Z)-5-(3,4-dimethoxybenzylidene)-2-imino-3-(thiazol-2-yl)thiazolidin-4-one is unique due to its specific combination of functional groups and geometric configuration. This unique structure contributes to its distinct chemical reactivity and biological activity, making it a valuable compound for various scientific and industrial applications.

Properties

IUPAC Name

(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-2-imino-3-(1,3-thiazol-2-yl)-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O3S2/c1-20-10-4-3-9(7-11(10)21-2)8-12-13(19)18(14(16)23-12)15-17-5-6-22-15/h3-8,16H,1-2H3/b12-8-,16-14?
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEDLBIIPKYTHPW-PPDFBGJRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=C2C(=O)N(C(=N)S2)C3=NC=CS3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)/C=C\2/C(=O)N(C(=N)S2)C3=NC=CS3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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